Benzophenone-4-isothiocyanate
Overview
Description
Benzophenone-4-isothiocyanate (BITC) is a chemical compound belonging to the isothiocyanate family of compounds. BITC is a highly reactive compound that has been used in various scientific research applications. BITC has a wide range of biochemical and physiological effects, making it a useful tool for scientific research.
Scientific Research Applications
Exposure and Health Risks : Benzophenone (BP) derivatives, including BP-4, are extensively used in cosmetics, personal care products, and food packaging inks. A study by Kang et al. (2016) focused on the urinary concentrations of BP derivatives in the South Korean population, indicating widespread exposure and potential health risks due to their endocrine-disrupting effects (Kang et al., 2016).
Applications in Photochemistry and Biochemistry : BP photophores, including derivatives of benzophenone, have unique photochemical properties useful in biological chemistry, bioorganic chemistry, and material science. They are used for binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Presence in Human Tissues : The determination of benzophenones in human placental tissue samples was the focus of a study by Vela-Soria et al. (2011), highlighting the occurrence of BPs in humans due to the use of products containing sunscreen agents (Vela-Soria et al., 2011).
Photocatalytic Degradation : A study by Zúñiga-Benítez et al. (2016) focused on the photocatalytic degradation of Benzophenone-3 (BP3) using titanium dioxide in aqueous solutions. This study addressed the removal of BP3 from water, which is significant given BP3's disruptive effect on endocrine systems (Zúñiga-Benítez et al., 2016).
Oxidation and Removal Techniques : Cao et al. (2021) explored the oxidation of Benzophenone-3 in aqueous solution by potassium permanganate, investigating various factors influencing BP-3 degradation efficiency. This research is crucial for developing techniques for BP-3 removal due to its endocrine-disrupting effects (Cao et al., 2021).
Sensor Development for Benzophenone Detection : Li et al. (2012) constructed an amperometric sensor based on molecularly imprinted polymer for detecting benzophenone in food packaging materials. This development is significant for monitoring benzophenone migration into foodstuffs (Li et al., 2012).
Photocrosslinking in Biology : Chin et al. (2002) discussed the use of benzophenone as a photocrosslinking agent in biology, exploring its incorporation into proteins in Escherichia coli for potential applications in protein interaction studies (Chin et al., 2002).
properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYGGOEIOBUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465842 | |
Record name | Benzophenone-4-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-4-isothiocyanate | |
CAS RN |
26328-59-6 | |
Record name | Benzophenone-4-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-4-isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzophenone-4-isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822NDN9MZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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